(R)-2-methyl-4-nitrobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methyl-4-nitrobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFURNSEVIXAGV-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676889 | |
| Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88390-28-7 | |
| Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Precursor in Asymmetric Total Synthesis of Natural Products
The strategic incorporation of pre-existing stereocenters is a powerful approach in the total synthesis of complex natural products. (R)-2-methyl-4-nitrobutanoic acid serves as an invaluable starting material in this regard, with its chiral backbone and versatile functional groups enabling the efficient construction of intricate molecular frameworks. The nitro group can be readily transformed into a variety of other functionalities, most notably an amine, which is a key component of many alkaloids and other biologically active natural products.
For instance, the core structure of various pyrrolizidine (B1209537) and indolizidine alkaloids can be envisioned as being derived from this compound. A general strategy would involve the reduction of the nitro group to an amine, followed by intramolecular cyclization with the carboxylic acid moiety, or after its conversion to a more reactive derivative. The methyl group at the C-2 position provides an additional element of stereochemical control, influencing the conformation of the resulting cyclic systems.
| Natural Product Class | Key Synthetic Transformation from this compound derivative | Resulting Core Structure |
| Pyrrolizidine Alkaloids | Reduction of nitro group, intramolecular amidation | 1-Azabicyclo[3.3.0]octane |
| Indolizidine Alkaloids | Reduction of nitro group, intramolecular amidation | 1-Azabicyclo[4.3.0]nonane |
| Substituted Piperidines | Reduction of nitro group, intermolecular reaction followed by cyclization | 2-Methyl-4-substituted piperidine |
This table presents potential synthetic pathways to natural product cores utilizing this compound as a chiral precursor.
Chiral Building Block for Pharmaceutical and Agrochemical Intermediates
The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of synthetic routes that employ chiral building blocks. (R)-2-methyl-4-nitrobutanoic acid is a prime candidate for this role, offering a scaffold that can be elaborated into a wide array of bioactive molecules.
A notable example of a pharmacologically relevant scaffold that can be accessed from this chiral synthon is the γ-amino acid framework. For instance, the synthesis of (S)-pregabalin, an anticonvulsant and analgesic drug, involves the use of a chiral nitroalkane precursor. univaq.itnih.gov While not directly starting from this compound, the synthetic strategies employed for pregabalin (B1679071) highlight the potential of this chiral nitro acid. A plausible route could involve the reduction of the nitro group and subsequent functional group manipulations to yield pregabalin analogues.
Similarly, the synthesis of the antidepressant (R)-rolipram, a selective phosphodiesterase-4 inhibitor, has been achieved through asymmetric conjugate additions to nitroalkenes. nih.govnih.gov The core structure of rolipram (B1679513) contains a γ-nitroketone moiety that is subsequently converted to the final pyrrolidinone ring. This compound could serve as a precursor to key intermediates in the synthesis of rolipram analogues, with the stereocenter already established.
| Target Molecule Class | Key Intermediate from this compound | Potential Application |
| γ-Amino Acids | (R)-4-Amino-2-methylbutanoic acid | Pharmaceutical (e.g., Pregabalin analogues) |
| Pyrrolidinones | (R)-2-Methyl-4-oxopyrrolidine derivatives | Pharmaceutical (e.g., Rolipram analogues) |
| Chiral Amines | (R)-2-Methyl-4-aminobutane | Agrochemical Intermediates |
This table illustrates the potential of this compound as a starting material for the synthesis of valuable pharmaceutical and agrochemical intermediates.
Utility in the Construction of Chiral Ligands and Catalysts
The development of novel chiral ligands and catalysts is crucial for advancing the field of asymmetric catalysis. The rigid stereochemistry and functional handles of (R)-2-methyl-4-nitrobutanoic acid make it an attractive starting point for the synthesis of such molecules. The carboxylic acid and the nitro group (or its amine derivative) can serve as coordination sites for metal centers, while the chiral backbone induces asymmetry in the catalytic environment.
For example, the corresponding amino alcohol, obtained via reduction of both the nitro and carboxylic acid groups, could be a precursor to chiral oxazoline (B21484) ligands. These ligands have proven to be highly effective in a variety of metal-catalyzed asymmetric reactions. Furthermore, derivatization of the carboxylic acid and the amine can lead to the formation of chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
| Ligand/Catalyst Type | Synthetic Approach from this compound | Potential Catalytic Application |
| Chiral Oxazoline Ligands | Reduction of both functional groups to an amino alcohol, followed by cyclization with a nitrile or imidate. | Asymmetric allylic alkylation, hydrosilylation. |
| Chiral Diamine Ligands | Conversion of the carboxylic acid to an amide, followed by reduction of both the amide and nitro groups. | Asymmetric transfer hydrogenation, Michael additions. |
| Chiral Phosphine Ligands | Functionalization of the amino and hydroxyl groups (derived from the nitro and carboxyl groups) with phosphine moieties. | Asymmetric hydrogenation, cross-coupling reactions. |
This table outlines the potential for synthesizing various classes of chiral ligands and catalysts starting from this compound.
Development of Novel Chiral Auxiliaries Derived from R 2 Methyl 4 Nitrobutanoic Acid
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting stereochemical control on a reaction before being cleaved from the product. The defined stereochemistry of (R)-2-methyl-4-nitrobutanoic acid makes it an excellent candidate for the development of new chiral auxiliaries.
By converting the carboxylic acid to an amide with a prochiral amine, the resulting compound could be used to direct stereoselective alkylations or aldol (B89426) reactions at the α-position to the carbonyl group. The nitro group could also play a role in directing the stereochemical outcome through non-covalent interactions. After the desired transformation, the auxiliary could be removed by hydrolysis of the amide bond.
Another potential application lies in its use as a chiral derivatizing agent for the resolution of racemic mixtures of alcohols or amines. The formation of diastereomeric esters or amides would allow for their separation by chromatography or crystallization, followed by the recovery of the enantiopure compounds.
| Auxiliary Type | Mode of Action | Example Reaction |
| Amide-based Auxiliary | Directs stereoselective reactions at the α-position of the carbonyl. | Asymmetric alkylation of enolates. |
| Chiral Derivatizing Agent | Forms diastereomeric derivatives with racemic compounds. | Resolution of racemic alcohols via esterification. |
This table showcases the potential of this compound in the development of novel chiral auxiliaries.
Theoretical and Computational Studies of R 2 Methyl 4 Nitrobutanoic Acid
Conformational Analysis and Energy Landscape Mapping
A critical first step in the theoretical investigation of a flexible molecule like (R)-2-methyl-4-nitrobutanoic acid would be a thorough conformational analysis. This process involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds. By calculating the potential energy of each conformer, an energy landscape can be mapped. This map reveals the most stable, low-energy conformations that the molecule is most likely to adopt. Such an analysis would typically employ molecular mechanics or more accurate quantum mechanical methods to provide insights into the compound's three-dimensional structure, which is fundamental to its chemical behavior.
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Following conformational analysis, quantum chemical calculations would be employed to probe the electronic structure of the most stable conformers. These calculations provide a wealth of information about how electrons are distributed within the molecule and how it is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis would pinpoint the likely sites of nucleophilic or electrophilic attack.
Computational Assessment of Acidity and Basicity Influences on Reactivity
The carboxylic acid and nitro groups in this compound determine its acidic and basic properties. Computational methods can accurately predict the pKa value, which quantifies the acidity of the carboxylic proton. Furthermore, the electrostatic potential map of the molecule can be calculated to visualize electron-rich and electron-poor regions, indicating the most probable sites for protonation and deprotonation. Understanding these properties is crucial for predicting its behavior in different chemical environments and its interaction with other molecules. A predicted pKa value of approximately 4.37 has been noted in some databases. guidechem.com
Computational Modeling of Reaction Pathways and Stereoselectivity
Computational modeling can be used to simulate chemical reactions involving this compound. By calculating the energy profiles of potential reaction pathways, including the structures and energies of transition states and intermediates, chemists can predict the most likely reaction mechanisms. For a chiral compound, this type of modeling is invaluable for understanding and predicting stereoselectivity—why one stereoisomer of a product is formed in preference to another. This would be particularly relevant for reactions at the chiral center or reactions influenced by its stereochemistry.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic signatures, which can then be compared with experimental data to confirm the molecule's structure. For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its Infrared (IR) vibrational frequencies and intensities, and its Mass Spectrometry (MS) fragmentation patterns. These predicted spectra would serve as a powerful tool for the identification and characterization of the compound in a laboratory setting.
Advanced Analytical Methodologies for the Characterization and Enantiomeric Purity Determination of R 2 Methyl 4 Nitrobutanoic Acid in Research
Chiral Chromatographic Techniques for Enantiomeric Excess (ee) Determination
Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds like (R)-2-methyl-4-nitrobutanoic acid. This is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. uma.es The development of a robust and reliable chiral HPLC method for this compound requires careful selection of the chiral stationary phase (CSP), mobile phase, and detector.
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, broadly categorized as polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based, cyclodextrin-based, and synthetic polymer-based. For carboxylic acids such as this compound, polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, often exhibit excellent enantioselectivity. nih.gov Anion-exchange type CSPs have also shown remarkable performance in the resolution of acidic compounds. chiraltech.com
Mobile Phase Optimization: The choice of mobile phase is critical for achieving optimal separation. In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid, is often necessary to improve peak shape and resolution for carboxylic acids by suppressing the ionization of the carboxyl group. In reversed-phase chromatography, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed. The pH of the aqueous phase can significantly influence the retention and enantioselectivity.
Detection: A standard UV detector is typically sufficient for the detection of this compound, as the nitro group and carboxyl group provide chromophores. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. For more definitive identification, especially in complex matrices, a mass spectrometer (LC-MS) can be coupled to the HPLC system.
A hypothetical chiral HPLC method development for the separation of the enantiomers of 2-methyl-4-nitrobutanoic acid is outlined in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized Polysaccharide-based |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | Hexane/Isopropanol/TFA (90:10:0.1) | Methanol/Acetonitrile/Acetic Acid (50:50:0.1) | Heptane/Ethanol/TFA (85:15:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection Wavelength | 220 nm | 220 nm | 220 nm |
| Column Temperature | 25 °C | 30 °C | 20 °C |
This table presents hypothetical conditions for method development and would require experimental verification.
Chiral Gas Chromatography (GC) for Volatile Derivatives
Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz Since this compound itself is not sufficiently volatile for direct GC analysis, derivatization is a necessary prerequisite.
Derivatization: The carboxylic acid group can be converted into a more volatile ester, such as a methyl or ethyl ester. This is typically achieved by reaction with an alcohol in the presence of an acid catalyst. The resulting methyl 2-methyl-4-nitrobutanoate or ethyl 2-methyl-4-nitrobutanoate enantiomers can then be separated by chiral GC.
Chiral Stationary Phases for GC: Cyclodextrin-based CSPs are the most commonly used for chiral GC separations. gcms.cz Derivatized cyclodextrins, such as those containing alkyl or acyl groups, are coated onto the inner wall of a capillary column. The choice of the specific cyclodextrin (B1172386) derivative and the column dimensions are critical for achieving baseline separation of the esterified enantiomers.
GC Parameters: The oven temperature program, carrier gas flow rate, and detector type are optimized to achieve the best resolution and sensitivity. A flame ionization detector (FID) is commonly used for the detection of the ester derivatives. For unambiguous peak identification and structural confirmation, a mass spectrometer can be used as the detector (GC-MS).
A summary of typical parameters for a chiral GC method for the analysis of derivatized 2-methyl-4-nitrobutanoic acid is provided below.
| Parameter | Description |
| Derivatization Reagent | Methanol with an acid catalyst (e.g., H₂SO₄) |
| Analyte | Methyl (R)-2-methyl-4-nitrobutanoate and Methyl (S)-2-methyl-4-nitrobutanoate |
| Chiral Stationary Phase | Derivatized β- or γ-cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |
| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | e.g., Start at 100 °C, ramp to 180 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table outlines a general approach; specific conditions would need to be optimized experimentally.
Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
While chromatography is essential for separation and quantification, spectroscopic methods provide detailed information about the molecular structure and absolute configuration of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a chiral molecule like this compound, advanced NMR techniques can provide crucial information for stereochemical assignment.
1D NMR (¹H and ¹³C): The ¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the connectivity of the atoms in 2-methyl-4-nitrobutanoic acid.
2D NMR Techniques:
COSY (Correlation Spectroscopy): A COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. longdom.orglibretexts.org This helps to establish the connectivity of the proton network within the molecule, confirming the sequence of methylene (B1212753) and methine groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the complete carbon skeleton and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity, irrespective of their bonding connectivity. libretexts.org This is a powerful technique for determining the relative stereochemistry of chiral centers. For this compound, NOESY could potentially be used to determine the relative orientation of the methyl group and the protons on the adjacent methylene and methine groups, aiding in the confirmation of the stereochemistry.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2-methyl-4-nitrobutanoic acid, which would be further refined and confirmed through 2D NMR analysis.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1 (COOH) | ~10-12 | ~175-180 |
| C2 (CH) | ~2.5-2.8 | ~35-40 |
| C3 (CH₂) | ~2.0-2.3 | ~30-35 |
| C4 (CH₂) | ~4.4-4.6 | ~70-75 |
| C5 (CH₃) | ~1.1-1.3 | ~15-20 |
Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. libretexts.orgfiveable.me These methods are based on the differential interaction of left- and right-circularly polarized light with a chiral molecule.
Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. libretexts.org Chiral molecules exhibit characteristic CD spectra, and the sign and intensity of the Cotton effects (the peaks and troughs in the spectrum) are directly related to the stereochemistry of the molecule. The nitro group in this compound has an n → π* electronic transition that is expected to be CD-active, providing a spectroscopic handle for determining its absolute configuration.
Optical Rotatory Dispersion (ORD): An ORD spectrum is a plot of the optical rotation of a substance as a function of wavelength. libretexts.org Similar to CD, ORD spectra of chiral molecules show Cotton effects in the region of electronic transitions. The shape and sign of the ORD curve can be used to assign the absolute configuration by comparing it to the ORD spectra of compounds with known stereochemistry or by applying empirical rules such as the Octant Rule for ketones, although specific rules for nitroalkanes are less established.
For the definitive assignment of the absolute configuration of this compound, the experimental CD and ORD spectra would be compared with spectra predicted by quantum chemical calculations.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion of this compound with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula (C₅H₉NO₄), distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For 2-methyl-4-nitrobutanoic acid, common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the carboxyl group (COOH), and cleavage of the carbon-carbon bonds in the alkyl chain. libretexts.org Analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule. The use of tandem mass spectrometry (MS/MS) can further elucidate the fragmentation pathways by isolating a specific fragment ion and inducing it to fragment further.
A table of expected major fragment ions for 2-methyl-4-nitrobutanoic acid in a positive-ion mode mass spectrum is presented below.
| m/z (Proposed Fragment) | Formula | Description |
| 148.0604 | [C₅H₁₀NO₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 130.0499 | [C₅H₈O₄]⁺ | Loss of H₂O from [M+H]⁺ |
| 102.0651 | [C₄H₈NO₂]⁺ | Loss of COOH from [M+H]⁺ |
| 101.0528 | [C₅H₉O₂]⁺ | Loss of NO₂ from M⁺ |
| 74.0390 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |
| 57.0704 | [C₄H₉]⁺ | Butyl cation |
The m/z values are calculated for the most abundant isotopes and would be confirmed by HRMS.
Synthesis and Investigation of Analogues and Derivatives of R 2 Methyl 4 Nitrobutanoic Acid
Systematic Structural Modifications of the Alkyl Chain and Substituents
Systematic modifications to the alkyl chain and substituents of (R)-2-methyl-4-nitrobutanoic acid are undertaken to explore the impact of these changes on the molecule's properties and reactivity. These modifications can include altering the length of the alkyl chain, introducing branching, or adding various functional groups.
For instance, the synthesis of analogues might involve the Michael addition of nitroalkanes to α,β-unsaturated esters, a common strategy for forming carbon-carbon bonds. By varying the structure of both the nitroalkane and the unsaturated ester, a diverse library of analogues can be generated. The nitro group's strong electron-withdrawing nature facilitates this reaction. nih.gov
Another approach involves the selective oxidation of a methyl group on a nitrotoluene derivative to a carboxylic acid. For example, 2-methyl-4-nitrobenzoic acid can be synthesized from 4-nitro-o-xylene using an oxidizing agent like dilute nitric acid, a reaction that can be optimized through the use of free radical initiators and phase transfer catalysts to achieve high yields. google.comchemicalbook.com While this example pertains to an aromatic system, similar principles of selective oxidation can be applied to aliphatic chains.
The following table outlines potential structural modifications and the corresponding synthetic strategies that could be employed to generate analogues of this compound.
| Modification Type | Synthetic Strategy | Potential Starting Materials |
| Chain Elongation | Michael Addition | 2-nitropropane, Ethyl acrylate |
| Introduction of Aromatic Ring | Oxidation of Alkyl Group | 4-nitro-o-xylene, Dilute nitric acid |
| Addition of Hydroxyl Group | Henry Reaction | Nitromethane, Aldehyde |
Synthesis and Stereochemical Studies of Enantiomeric and Diastereomeric Forms
The stereochemistry of molecules is crucial as different stereoisomers can exhibit distinct biological activities. researchgate.net The synthesis and study of the enantiomeric ((S)-2-methyl-4-nitrobutanoic acid) and diastereomeric forms of the target compound are therefore of significant interest.
Asymmetric synthesis is key to obtaining enantiomerically pure compounds. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For example, the enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes, catalyzed by a Cu(II)-amino pyridine (B92270) complex, produces chiral building blocks with high enantioselectivity. nih.gov These products, containing nitro, ester, and hydroxyl groups, are versatile precursors for various derivatives.
The nitro-Mannich (aza-Henry) reaction is another powerful tool for creating stereocenters. researchgate.netnih.gov The reaction between a nitroalkane and an imine can be controlled to produce specific diastereomers (syn or anti) with high enantiomeric excess by using chiral catalysts. researchgate.netnih.gov The resulting β-nitroamines can then be further transformed.
The separation of diastereomers is often accomplished through physical methods like fractional distillation or crystallization, taking advantage of their different physical properties. vaia.com
Below is a table summarizing methods for stereoselective synthesis and the potential outcomes.
| Stereoselective Method | Catalyst/Auxiliary | Potential Products | Stereochemical Outcome |
| Asymmetric Henry Reaction | Cu(II)-amino pyridine complex | Chiral γ-nitro esters | High enantioselectivity |
| Asymmetric aza-Henry Reaction | Chiral Lewis acids/organocatalysts | β-nitroamines | High diastereo- and enantioselectivity |
| Chiral Auxiliary-based Synthesis | (R)-1-phenylethylamine | Diastereomeric salts | Crystallization-induced diastereoselection |
Comparative Reactivity and Synthetic Utility of Related Chiral Nitro Acids
Chiral nitro acids and their derivatives are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group. nih.govfrontiersin.org This functional group can be transformed into a variety of other functionalities, significantly expanding its synthetic utility.
The nitro group is strongly electron-withdrawing, which activates adjacent protons and makes the carbon atom electrophilic. nih.gov This property is exploited in C-C bond-forming reactions like the Henry and Michael reactions. nih.govresearchgate.net Furthermore, the nitro group can act as a good leaving group in nucleophilic substitution reactions. nih.gov
One of the most common and synthetically useful transformations of the nitro group is its reduction to an amino group. This provides access to chiral amines, which are prevalent in many natural products and pharmaceuticals. nih.gov
The reactivity of a nitronate ion, formed by deprotonation of the nitroalkane, is often compared to that of an enolate ion. Studies have shown that the nitronate can be a more potent nucleophile in certain substitution reactions. nih.gov
The table below compares the reactivity of the nitro group in different chemical transformations.
| Reaction Type | Role of Nitro Group | Product Type |
| Henry Reaction | Activates α-proton, stabilizes intermediate | β-nitro alcohol |
| Michael Addition | Activates α-proton, stabilizes intermediate | γ-nitro carbonyl |
| Nucleophilic Substitution | Leaving group | Substituted alkane |
| Reduction | Precursor to amine | Primary amine |
Development of Homochiral Precursors and Diversely Functionalized Derivatives
The development of homochiral precursors is essential for the efficient synthesis of enantiomerically pure target molecules. One strategy involves the use of boronic ester homologation. For example, homochiral R-(+)-2-methyl-1-butanol can be synthesized in high enantiomeric excess starting from triisopropyl borate (B1201080) and employing a chiral diol as an auxiliary. sciforum.netresearchgate.net This methodology can be adapted for the synthesis of other chiral building blocks.
Once this compound or its analogues are obtained, they can be converted into a wide range of diversely functionalized derivatives. The carboxylic acid moiety can be transformed into esters, amides, or alcohols. The nitro group, as previously mentioned, can be reduced to an amine, which can then be further functionalized.
For instance, γ-nitro carboxylic acids can be converted into 5,5-disubstituted γ-lactams, which are important structural motifs in medicinal chemistry. nih.gov The enantioselective Henry addition products of methyl 4-nitrobutyrate have been successfully transformed into nonracemic chiral γ-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and δ-lactones. nih.gov
The synthesis of imidazole (B134444) derivatives provides another example of functionalization. 2-Methyl-4-nitroimidazole can be used as a scaffold to create new compounds with potential biological activity.
The following table provides examples of functionalized derivatives and their potential precursors.
| Derivative Class | Functional Group Transformation | Precursor |
| γ-Lactams | Intramolecular amidation of γ-amino acid | γ-nitro carboxylic acid |
| δ-Lactones | Reduction and intramolecular esterification | γ-nitro ester |
| Substituted Imidazoles | N-alkylation | 2-Methyl-4-nitroimidazole |
| Chiral Amines | Reduction of nitro group | Chiral nitroalkane |
Future Research Directions and Emerging Applications of R 2 Methyl 4 Nitrobutanoic Acid in Organic Synthesis
Integration into Multicomponent Reactions and Flow Chemistry Methodologies
The unique bifunctionality of (R)-2-methyl-4-nitrobutanoic acid makes it an ideal candidate for the design of novel multicomponent reactions (MCRs). MCRs, which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The carboxylic acid moiety can be activated to participate in a variety of condensation reactions, while the nitro group can serve as a versatile precursor for other functional groups or as a key component in carbon-carbon bond-forming reactions.
Future research could focus on the development of MCRs where This compound acts as a chiral linchpin, allowing for the stereocontrolled synthesis of complex heterocyclic and acyclic structures. For instance, its integration into isocyanide-based MCRs, such as the Ugi or Passerini reactions, could lead to the synthesis of novel chiral peptidomimetics and other biologically relevant scaffolds.
Furthermore, the implementation of these MCRs in continuous flow chemistry systems presents another exciting frontier. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. The development of flow-based protocols for reactions involving This compound would not only streamline its use in MCRs but also facilitate its scalable and sustainable production. A key area of investigation would be the in-situ generation and reaction of derivatives of the acid, minimizing the need for isolation of potentially unstable intermediates.
Green Chemistry Approaches for its Sustainable Synthesis and Derivatization
The principles of green chemistry are increasingly integral to modern synthetic planning. Future research should prioritize the development of environmentally benign methods for both the synthesis and derivatization of This compound . This includes the use of renewable starting materials, non-toxic reagents and solvents, and catalytic methods that minimize waste generation.
In terms of derivatization, the development of catalytic methods for the transformation of the nitro group is of particular importance. For example, catalytic hydrogenation of the nitro group to an amine under green conditions (e.g., using a recyclable catalyst and a benign solvent like water or ethanol) would provide access to valuable chiral γ-amino acids. Similarly, exploring green oxidative or reductive transformations of the carboxylic acid moiety would expand the range of accessible derivatives.
The table below outlines potential green chemistry approaches for the synthesis and derivatization of This compound .
| Transformation | Green Chemistry Approach | Potential Advantages |
| Synthesis | Biocatalytic kinetic resolution of a racemic ester | High enantioselectivity, mild reaction conditions, reduced waste |
| Derivatization (Nitro Group) | Catalytic transfer hydrogenation | Avoids the use of high-pressure hydrogen gas, uses benign hydrogen donors |
| Derivatization (Carboxylic Acid) | Enzyme-catalyzed esterification/amidation | High selectivity, mild conditions, biodegradable catalysts |
Expanding its Utility in Novel Asymmetric Transformations and Method Development
The inherent chirality of This compound makes it a valuable tool for the development of new asymmetric transformations. Its stereocenter can be used to induce chirality in newly formed stereocenters within the same molecule or in other molecules through its use as a chiral ligand or catalyst.
One promising area of research is its use as a chiral building block for the synthesis of complex natural products and pharmaceuticals. The nitro and carboxylic acid groups can be readily transformed into a wide array of other functionalities, allowing for the construction of diverse and intricate molecular architectures with a predefined stereochemistry at the C2 position.
Moreover, derivatives of This compound could be explored as novel chiral ligands for asymmetric catalysis. For example, coordination of the carboxylate and a derivative of the nitro group (e.g., an amino or oxime group) to a metal center could create a chiral environment capable of catalyzing a variety of enantioselective reactions.
Future investigations could also focus on diastereoselective reactions of This compound , where the existing stereocenter directs the formation of a second stereocenter with high selectivity. For example, the enantioselective Henry reaction of aldehydes with the methyl ester of 4-nitrobutanoic acid has been studied, and extending this to the chiral substrate could lead to the synthesis of valuable diastereomerically enriched nitroalcohols.
The table below summarizes potential applications in novel asymmetric transformations.
| Application Area | Research Direction | Potential Outcome |
| Chiral Building Block | Total synthesis of bioactive natural products | Access to enantiomerically pure complex molecules |
| Chiral Ligand Development | Synthesis of novel bidentate ligands for transition metal catalysis | New catalysts for enantioselective C-C and C-X bond formation |
| Diastereoselective Reactions | Michael additions to the corresponding α,β-unsaturated ester | Synthesis of chiral 1,5-dicarbonyl compounds with high diastereoselectivity |
Q & A
What are the recommended methods for synthesizing (R)-2-methyl-4-nitrobutanoic acid in laboratory settings?
Basic Research Question
A common approach involves stereoselective nitration of chiral precursors. For example, starting from (R)-2-methylbut-3-enoic acid, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize racemization . Post-reaction, the product is purified via recrystallization using ethanol/water mixtures to isolate the enantiomer. Methodological emphasis should be placed on maintaining anhydrous conditions and monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1).
How can researchers ensure the enantiomeric purity of this compound during synthesis?
Basic Research Question
Enantiomeric purity is critical. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to assess purity . For synthesis, asymmetric catalysis (e.g., cinchona alkaloid catalysts) can enhance stereocontrol. Post-synthesis, polarimetric analysis ([α]D²⁵) should align with literature values for the (R)-enantiomer.
What strategies are effective in resolving racemic mixtures of 2-methyl-4-nitrobutanoic acid to obtain the (R)-enantiomer?
Advanced Research Question
Kinetic resolution using enantioselective enzymes (e.g., lipases) or diastereomeric salt formation with chiral amines (e.g., (1R,2S)-ephedrine) is effective . For instance, reacting the racemate with (R)-α-methylbenzylamine in ethanol yields diastereomeric salts, which are separated via fractional crystallization. The (R)-enantiomer is regenerated by acid hydrolysis and verified via ¹H NMR (e.g., splitting patterns of methyl groups at δ 1.2–1.4 ppm) .
How does the nitro group influence the reactivity and stability of this compound under varying experimental conditions?
Advanced Research Question
The nitro group introduces electron-withdrawing effects , increasing acidity (pKa ~2.5–3.0) and susceptibility to reduction. Stability studies in D₂O at 25°C show decomposition via decarboxylation at pH <2, monitored by ¹³C NMR loss of the carboxyl carbon signal at δ 175–180 ppm . Under basic conditions (pH >10), nitro-group reduction to amine intermediates may occur, necessitating inert atmospheres (N₂/Ar) for storage.
What safety precautions are critical when handling this compound in laboratory environments?
Basic Research Question
Due to its nitro functionality , the compound may be explosive under friction or heat. Key precautions include:
- Using blast shields and conducting reactions in small batches.
- Wearing nitrile gloves, goggles, and flame-resistant lab coats .
- Storing waste in dedicated containers with vermiculite to absorb spills. Disposal must follow protocols for nitro-containing compounds, including neutralization with 10% NaOH before incineration .
Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?
Advanced Research Question
X-ray crystallography provides definitive stereochemical proof but requires high-quality single crystals grown via slow evaporation in acetone. Alternatively, electronic circular dichroism (ECD) can correlate experimental spectra with DFT-simulated curves for the (R)-enantiomer . For routine analysis, ¹H-¹H NOESY NMR can identify spatial proximity between the nitro group and chiral center protons (e.g., NOE correlations at δ 4.1–4.3 ppm) .
How do reaction solvents impact the enantioselectivity of this compound synthesis?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) often reduce enantioselectivity due to strong solvation effects, while non-polar solvents (toluene, CH₂Cl₂) enhance stereocontrol. For example, using toluene with a Jacobsen Mn(III)-salen catalyst achieves >90% ee, monitored by chiral GC (β-DEX 120 column) . Solvent choice also affects crystallization efficiency; ethyl acetate yields higher-purity crystals than THF.
What computational methods aid in predicting the reactivity of this compound in novel reactions?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) model transition states for nitration or reduction pathways. For instance, Fukui indices identify the β-carbon as the electrophilic site for nitration . Molecular dynamics simulations (AMBER force field) predict solubility in mixed solvents, guiding crystallization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
